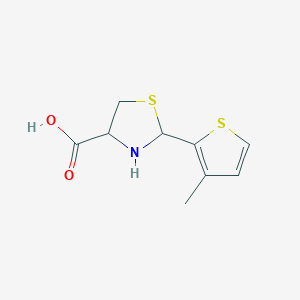
Acide amino(3,5-diméthyl-1H-pyrazol-4-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, also known as AMPA, is a naturally occurring amino acid derivative found in a variety of plants, animals, and fungi. It has been studied for its potential applications in various scientific research fields, such as biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Acide amino(3,5-diméthyl-1H-pyrazol-4-yl)acétique: , également connu sous le nom d'acide 2-amino-2-(3,5-diméthyl-1H-pyrazol-4-yl)acétique, est un composé présentant des applications potentielles dans divers domaines de la recherche scientifique. Voici une analyse complète mettant l'accent sur des applications uniques:
Activité antileishmanienne
Ce composé a été étudié pour son utilisation potentielle dans le traitement de la leishmaniose, une maladie causée par des parasites protozoaires. Une étude a montré que certains composés portant un pyrazole, y compris celui-ci, présentent de puissantes activités antileishmaniennes .
Activité antipaludique
De même, son efficacité contre le paludisme a été évaluée en raison des effets pharmacologiques des composés pyrazoliques .
Activité anti-inflammatoire
Les dérivés du pyrazole sont connus pour posséder des propriétés anti-inflammatoires et peuvent être utilisés dans la synthèse d'anti-inflammatoires non stéroïdiens (AINS). Ces composés agissent en inhibant les enzymes cyclooxygénases (COX) impliquées dans l'inflammation .
Études d'amarrage moléculaire
La structure du composé lui permet de bien s'adapter à certains sites actifs d'enzymes ou de récepteurs, ce qui le rend utile pour les études d'amarrage moléculaire afin de comprendre les interactions médicament-récepteur .
Mécanisme D'action
Target of Action
Pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, including antileishmanial and antimalarial activities .
Analyse Biochimique
Biochemical Properties
Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as aminotransferases and decarboxylases, which are involved in amino acid metabolism . These interactions are crucial for the compound’s role in facilitating the transfer of amino groups and the decarboxylation of amino acids, respectively. The nature of these interactions involves the binding of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid to the active sites of these enzymes, thereby influencing their catalytic activity.
Cellular Effects
Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has been observed to affect various cellular processes. It influences cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For instance, the compound has been shown to alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species (ROS) levels .
Molecular Mechanism
The molecular mechanism of action of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its binding interactions with biomolecules. It acts as an enzyme inhibitor for certain metabolic enzymes, thereby regulating their activity . Additionally, the compound can activate specific transcription factors, leading to changes in gene expression. These molecular interactions are critical for the compound’s ability to exert its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve cellular function . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is involved in several metabolic pathways, including amino acid metabolism and oxidative stress response . It interacts with enzymes such as aminotransferases and decarboxylases, which are essential for the metabolism of amino acids . The compound’s involvement in these pathways can influence metabolic flux and alter metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of the compound within tissues is also influenced by its binding affinity to different cellular components .
Subcellular Localization
The subcellular localization of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects .
Propriétés
IUPAC Name |
2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-5(4(2)10-9-3)6(8)7(11)12/h6H,8H2,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUFIONGXCUZRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390122 |
Source


|
| Record name | Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67809-62-5 |
Source


|
| Record name | Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)







